![molecular formula C7H5FN2 B1395260 6-Fluor-1H-pyrrolo[3,2-b]pyridin CAS No. 1190320-33-2](/img/structure/B1395260.png)

6-Fluor-1H-pyrrolo[3,2-b]pyridin

Übersicht

Beschreibung

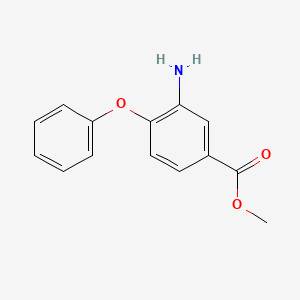

“6-Fluoro-1H-pyrrolo[3,2-b]pyridine” is a heterocyclic compound with the molecular formula C7H5FN2 . It has a molecular weight of 136.13 . It is a solid substance and is stored in dry conditions at 2-8°C .

Synthesis Analysis

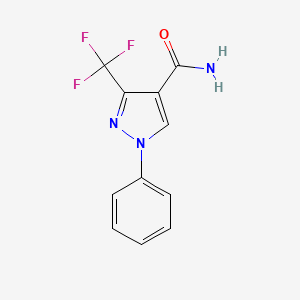

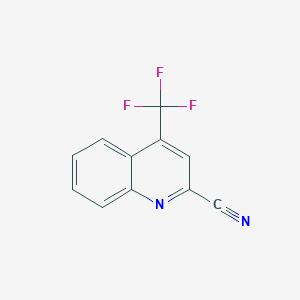

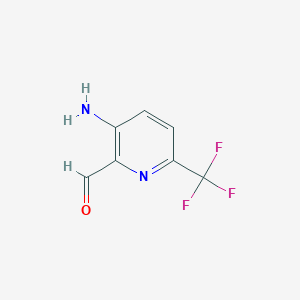

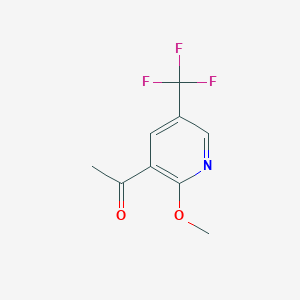

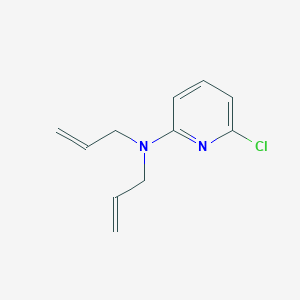

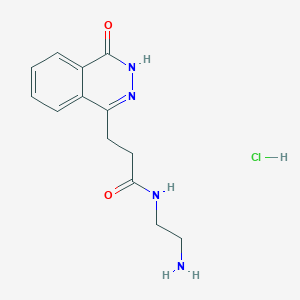

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Fluoro-1H-pyrrolo[3,2-b]pyridine”, has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . One of the compounds, 4h, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .Molecular Structure Analysis

The molecular structure of “6-Fluoro-1H-pyrrolo[3,2-b]pyridine” includes a pyrrole ring and a pyridine ring . The InChI code for the compound is 1S/C7H5FN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Physical And Chemical Properties Analysis

“6-Fluoro-1H-pyrrolo[3,2-b]pyridine” is a solid substance . It has a molecular weight of 136.13 . The compound is stored in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen

Diabetes-Management

6-Fluor-1H-pyrrolo[3,2-b]pyridin-Verbindungen haben eine Wirksamkeit bei der Senkung des Blutzuckerspiegels gezeigt, was für die Vorbeugung und Behandlung von Störungen mit erhöhtem Plasma-Blutzucker von Vorteil sein könnte. Dazu gehören Typ-1-Diabetes, Diabetes aufgrund von Fettleibigkeit, diabetische Dyslipidämie, Hypertriglyceridämie, Insulinresistenz, gestörte Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck .

Krebsforschung

Diese Verbindungen wurden auf ihr Potenzial als FGFR-Inhibitoren untersucht. FGFRs (Fibroblasten-Wachstumsfaktor-Rezeptoren) sind wichtige Ziele in der Krebsforschung, da sie eine Rolle bei der Zellproliferation und dem Zellüberleben spielen. Die Hemmung von FGFRs kann die Migrations- und Invasionsfähigkeit von Krebszellen reduzieren .

Neurologische Studien

this compound-Derivate wurden als neuartige PET-Tracer zur Detektion von Neurofibrillen-Tangles (NFTs) entdeckt, die mit Alzheimer-Krankheit und anderen neurodegenerativen Erkrankungen in Verbindung gebracht werden. Diese Anwendung ist entscheidend für die Früherkennung und Überwachung dieser Krankheiten .

Antitumor-Targeting

Das Pyridin-Gerüst in diesen Verbindungen wurde auf seine medizinischen Eigenschaften als Antitumor-Targeting-Agens untersucht. Struktur-Wirkungsbeziehungsstudien (SAR) legen nahe, dass bestimmte Modifikationen am Phenylring die inhibitorische Wirkung gegen bestimmte krebsassoziierte Enzyme verstärken können .

Synthetische Chemie

this compound dient als wichtiges Zwischenprodukt in der synthetischen Chemie für die Entwicklung verschiedener biologisch aktiver Moleküle. Seine Reaktivität ermöglicht die Herstellung verschiedener Derivate mit potentiellen therapeutischen Anwendungen .

Kinase-Hemmung

Pyrrolopyridin-Derivate zeigen Kinase-inhibitorische Aktivität, was bei der Behandlung verschiedener Krankheiten von Bedeutung ist, bei denen Kinasen eine Rolle im Krankheitsverlauf spielen .

MDPI - Biological Activity of Pyrrolo[3,4-c]pyridine X-Mol - Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl) RSC Publishing - Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b] Springer - Pyrrolopyrazine derivatives: synthetic approaches and biological SpringerOpen - Medicinal attributes of pyridine scaffold as anticancer targeting Sigma-Aldrich - 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

6-Fluoro-1H-pyrrolo[3,2-b]pyridine: interacts with its targets by inhibiting FGFRs. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the FGFR signaling pathway .

Biochemical Pathways

The inhibition of FGFRs by 6-Fluoro-1H-pyrrolo[3,2-b]pyridine affects several biochemical pathways. The most significant of these is the RAS-MEK-ERK pathway, which is involved in regulating cell proliferation and migration . By inhibiting FGFRs, the compound disrupts this pathway, potentially leading to reduced cell proliferation and migration .

Pharmacokinetics

The pharmacokinetics of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine ’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . For example, in vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis .

Biochemische Analyse

Biochemical Properties

6-Fluoro-1H-pyrrolo[3,2-b]pyridine plays a crucial role in various biochemical reactions, particularly those involving enzyme inhibition. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways related to cell proliferation, differentiation, and survival . The compound interacts with the FGFRs by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream signaling proteins. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-receptor complex.

Cellular Effects

The effects of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine on cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It achieves this by disrupting the FGFR signaling pathway, which is often upregulated in various cancers. Additionally, 6-Fluoro-1H-pyrrolo[3,2-b]pyridine affects cell migration and invasion, further contributing to its potential as an anti-cancer agent. The compound also influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival.

Molecular Mechanism

At the molecular level, 6-Fluoro-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with target proteins. The compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs . This binding inhibits the kinase activity of the receptor, preventing the activation of downstream signaling cascades. Additionally, the fluorine atom in the compound enhances its binding affinity and specificity by forming additional interactions with the receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs for several days in vitro, but its efficacy may decrease over time due to potential degradation. In vivo studies have also indicated that the compound’s effects on cellular function can persist for several weeks, although the exact duration may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss, liver toxicity, and hematological changes have been observed. These findings suggest that while 6-Fluoro-1H-pyrrolo[3,2-b]pyridine has therapeutic potential, careful dosage optimization is necessary to minimize toxic effects and maximize therapeutic benefits.

Metabolic Pathways

6-Fluoro-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, potentially affecting metabolic flux and metabolite levels. The exact metabolic pathways and the enzymes involved may vary depending on the species and experimental conditions.

Transport and Distribution

The transport and distribution of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Additionally, the compound’s distribution can be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins . It can also be transported to other cellular compartments, such as the nucleus, depending on the presence of specific targeting signals or post-translational modifications. These localization patterns can influence the compound’s efficacy and specificity in inhibiting its target proteins.

Eigenschaften

IUPAC Name |

6-fluoro-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGJTKLSMRMEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696663 | |

| Record name | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190320-33-2 | |

| Record name | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-pyrrolo[3,2-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)